molecular formula C7H7NS2 B2785960 2-methyl-2H-1,3,2-benzodithiazole CAS No. 198058-17-2

2-methyl-2H-1,3,2-benzodithiazole

Cat. No.: B2785960
CAS No.: 198058-17-2
M. Wt: 169.26
InChI Key: PYQZQXUQIZBMJE-UHFFFAOYSA-N
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Description

2-methyl-2H-1,3,2-benzodithiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Properties

IUPAC Name

2-methyl-1,3,2-benzodithiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS2/c1-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQZQXUQIZBMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1SC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H-1,3,2-benzodithiazole typically involves the reaction of N-methyl-2-aminobenzenethiol with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: N-methyl-2-aminobenzenethiol and sulfur monochloride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reactivity of sulfur monochloride.

    Product Isolation: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The isolation and purification steps are optimized for scalability, often involving techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H-1,3,2-benzodithiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of this compound can lead to the formation of thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Reactions are typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid, with the reaction conditions tailored to the desired substitution pattern.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-methyl-2H-1,3,2-benzodithiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its unique electronic properties that may enhance drug-receptor interactions.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-methyl-2H-1,3,2-benzodithiazole is largely dependent on its electronic properties and the specific application. In biological systems, it may interact with enzymes or receptors through its sulfur and nitrogen atoms, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but its unique structure allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: Similar structure but lacks the second sulfur atom.

    Benzodithiazole: Similar structure but without the N-methyl group.

    Thiazole: Contains a single sulfur and nitrogen atom in a five-membered ring.

Uniqueness

2-methyl-2H-1,3,2-benzodithiazole is unique due to the presence of both sulfur and nitrogen atoms in its structure, as well as the N-methyl group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and medicinal chemistry.

Biological Activity

2-Methyl-2H-1,3,2-benzodithiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a benzothiazole core with a methyl group at the 2-position. Its unique structure contributes to its reactivity and interaction with biological targets.

1. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. It inhibits the synthesis of essential bacterial proteins and enzymes, which is crucial for bacterial growth and survival. This mechanism suggests potential applications in developing new antibiotics.

2. Anticancer Properties:
The compound has been shown to induce apoptosis in various cancer cell lines by targeting specific signaling pathways. For instance, it disrupts microtubule dynamics, leading to cell cycle arrest and subsequent cell death. Studies have reported IC50 values indicating potent cytotoxicity against cancer cells such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .

Table 1: Biological Activity Summary of this compound

Biological ActivityTarget CellsIC50 Value (µM)Reference
AntimicrobialVarious BacteriaNot specified
CytotoxicMDA-MB-2311.35 ± 0.42
CytotoxicA549Not specified
Apoptosis InductionCancer Cell LinesNot specified

Case Studies

Case Study 1: Antimicrobial Effects
In a study focusing on the antimicrobial effects of benzothiazoles, including this compound, researchers found that the compound effectively inhibited bacterial growth in vitro. The specific mechanisms involved were not fully elucidated but suggested interference with protein synthesis pathways.

Case Study 2: Cancer Research
Another investigation assessed the anticancer potential of various benzothiazole derivatives, including our compound of interest. The results demonstrated significant cytotoxicity against multiple cancer cell lines, with particular emphasis on the compound's ability to induce apoptosis through microtubule disruption .

Research Findings

Recent studies have highlighted the versatility of benzothiazole derivatives in medicinal chemistry. The structural modifications in compounds like this compound can enhance their biological activity and selectivity towards specific targets. For example:

  • Cytotoxicity: The compound's ability to induce G2/M phase arrest in cancer cells suggests it may serve as a lead compound for developing new anticancer agents.
  • Antimicrobial Potential: Continued exploration into its antibacterial properties could lead to novel treatments for resistant bacterial strains.

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